Dicyclomine-d4 Hydrochloride
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Overview
Description
Dicyclomine-d4 Hydrochloride is a deuterated form of Dicyclomine Hydrochloride, which is an anticholinergic agent used primarily to treat irritable bowel syndrome (IBS). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclomine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dicyclomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of deuterated solvents and reagents is optimized to reduce costs and improve yield .
Chemical Reactions Analysis
Types of Reactions
Dicyclomine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclomine-d4 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how the drug interacts with other compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinguishable mass
Mechanism of Action
Dicyclomine-d4 Hydrochloride exerts its effects through a dual mechanism:
Anticholinergic Activity: It acts as an antagonist at muscarinic receptors (M1, M2, and M3), inhibiting the action of acetylcholine. This reduces the spasms of the smooth muscles in the gastrointestinal tract.
Direct Smooth Muscle Relaxation: It has a direct effect on the smooth muscles, leading to relaxation and relief from spasms
Comparison with Similar Compounds
Similar Compounds
Hyoscyamine: Another anticholinergic agent used for similar indications.
Atropine: A well-known anticholinergic used in various medical conditions.
Scopolamine: Used primarily for motion sickness but also has anticholinergic properties.
Uniqueness
Dicyclomine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. The deuterium atoms make it easier to track and study the compound in biological systems using mass spectrometry .
Properties
Molecular Formula |
C19H36ClNO2 |
---|---|
Molecular Weight |
350.0 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2; |
InChI Key |
GUBNMFJOJGDCEL-JWIOGAFXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.